molecular formula C13H14N2O B15168738 1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl-

1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl-

Cat. No.: B15168738
M. Wt: 214.26 g/mol
InChI Key: ZHDVNWHEEPLIBL-UHFFFAOYSA-N
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Description

1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole nucleus, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling followed by CuI-mediated indole formation . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles is becoming more prevalent in the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-acetonitrile, 5-methoxy-a,a-dimethyl- undergoes various

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-methylpropanenitrile

InChI

InChI=1S/C13H14N2O/c1-13(2,8-14)11-7-15-12-5-4-9(16-3)6-10(11)12/h4-7,15H,1-3H3

InChI Key

ZHDVNWHEEPLIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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